Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Catalog No.
S1538565
CAS No.
41232-97-7
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

CAS Number

41232-97-7

Product Name

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate

IUPAC Name

ethyl 2-methyl-3-phenyloxirane-2-carboxylate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

PTJLNEHAZVPEFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C

Synonyms

2-methyl-3-phenyl-2-oxiranecarboxylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC=CC=C2)C

BMK ethyl glycidate is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications.
BMK ethyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.

Ethyl 2-methyl-3-phenyloxirane-2-carboxylate (CAS 41232-97-7), commonly known as BMK ethyl glycidate, is a highly specialized oxirane derivative utilized primarily as a critical analytical reference standard and a precision synthetic intermediate. In procurement contexts, its value is defined by its precise molecular weight (206.24 g/mol), distinct mass fragmentation profile, and excellent solubility in organic solvents such as methyl acetate and DMF (≥20 mg/mL). These baseline properties make it an indispensable standard for forensic laboratories conducting GC-MS/LC-MS library validation, as well as for synthetic chemists requiring a heavily substituted, stable glycidic ester for controlled, stereoselective ring-opening reactions [1].

Substituting Ethyl 2-methyl-3-phenyloxirane-2-carboxylate with structurally similar analogs, such as BMK methyl glycidate or unmethylated ethyl phenylglycidate, fundamentally compromises both analytical accuracy and synthetic predictability. In forensic and environmental screening, utilizing the methyl ester instead of the ethyl ester results in misaligned chromatographic retention times and distinct mass spectral fragmentation patterns (e.g., differences in ester cleavage), leading to false negatives or inaccurate quantification in multiplexed assays [1]. Furthermore, in organic synthesis, the absence of the C2-methyl group or the alteration of the ester's steric bulk significantly shifts the regioselectivity of nucleophilic epoxide ring-opening, drastically reducing the yield of the target isomer and increasing downstream purification costs[2].

Chromatographic Resolution and Mass Spectral Differentiation

For definitive identification in complex matrices, laboratories must differentiate between closely related glycidic esters. GC-MS analysis demonstrates that Ethyl 2-methyl-3-phenyloxirane-2-carboxylate exhibits a distinct retention time shift of approximately +0.8 to +1.2 minutes compared to its methyl ester analog under standard non-polar column conditions. Additionally, the ethyl ester yields unique m/z fragmentation ions (e.g., specific loss of the ethoxy radical) that are absent in the methyl ester's spectrum, preventing co-elution and misidentification [1].

Evidence DimensionGC-MS Retention Time and Fragmentation
Target Compound Data+0.8 to +1.2 min shift; unique ethoxy loss fragment
Comparator Or BaselineBMK methyl glycidate (baseline retention; methoxy loss)
Quantified Difference>0.8 min baseline resolution and distinct m/z signature
ConditionsStandard 70eV EI GC-MS on non-polar capillary column

Procurement of the exact ethyl ester standard is mandatory for forensic and environmental labs to ensure baseline resolution and legally defensible quantification against methyl ester analogs.

Thermal Stability for High-Temperature Analytical Injections

The thermal stability of analytical standards is critical for reliable quantification, particularly in heated GC injection ports. Thermogravimetric and kinetic studies indicate that Ethyl 2-methyl-3-phenyloxirane-2-carboxylate maintains structural integrity up to 150–180°C under inert conditions. In stark contrast, the free acid form (2-methyl-3-phenyloxirane-2-carboxylic acid) undergoes spontaneous, rapid decarboxylation at temperatures below 100°C, leading to erratic signal responses and column contamination [1].

Evidence DimensionThermal Decarboxylation Onset Temperature
Target Compound DataStable up to 150–180°C
Comparator Or BaselineFree glycidic acid (<100°C onset)
Quantified Difference>50°C higher thermal stability window
ConditionsThermogravimetric analysis (TGA) / Heated GC inlet conditions

Buyers must select the esterified form to guarantee standard stability during high-temperature vaporization, thereby ensuring reproducible calibration curves and extending instrument uptime.

Regioselectivity in Nucleophilic Epoxide Ring-Opening

When utilized as a synthetic building block, the substitution pattern of the oxirane ring dictates downstream reaction efficiency. The presence of the C2-methyl group in Ethyl 2-methyl-3-phenyloxirane-2-carboxylate sterically directs nucleophilic attack almost exclusively to the C3 position, achieving >95% regioselectivity. Conversely, utilizing the unmethylated analog (ethyl 3-phenyloxirane-2-carboxylate) results in a poor ~60:40 mixture of C2/C3 attack products, severely complicating purification and lowering overall yield [1].

Evidence DimensionRegioselectivity (C3 vs C2 attack ratio)
Target Compound Data>95:5 (C3:C2 attack)
Comparator Or BaselineEthyl 3-phenyloxirane-2-carboxylate (~60:40 ratio)
Quantified Difference>35% improvement in target regioselectivity
ConditionsNucleophilic ring-opening under standard basic conditions

Synthetic chemists must procure the 2-methylated compound to ensure high-yield, predictable regiocontrol when synthesizing complex downstream heterocyclic or pharmaceutical intermediates.

Organic Matrix Solubility for Automated Liquid Handling

Efficient sample preparation in high-throughput laboratories requires standards that are highly soluble in common organic solvents. Ethyl 2-methyl-3-phenyloxirane-2-carboxylate demonstrates excellent solubility (≥20 mg/mL) in solvents such as DMF, ethanol, and methyl acetate. In comparison, inorganic salt forms (e.g., sodium glycidate analogs) exhibit poor solubility (<2 mg/mL) in these non-polar and polar aprotic matrices, necessitating additional, time-consuming acidification and extraction steps prior to analysis [1].

Evidence DimensionSolubility Limit in Standard Organic Solvents
Target Compound Data≥20 mg/mL (in DMF/Ethanol/Methyl Acetate)
Comparator Or BaselineSodium glycidate salts (<2 mg/mL)
Quantified Difference>10-fold higher organic solubility
ConditionsStandard ambient temperature dissolution in LC-MS/GC-MS prep solvents

Procurement of the highly soluble ethyl ester is critical for laboratories utilizing automated liquid handlers and direct organic-phase workflows without the need for manual phase-transfer steps.

Forensic GC-MS/LC-MS Library Validation and Quantification

Directly leveraging its distinct chromatographic retention time and unique mass fragmentation profile, this compound is essential as a primary reference standard. It enables forensic and environmental laboratories to definitively identify and quantify controlled substance precursors in seized materials and wastewater epidemiology, avoiding the false negatives associated with methyl ester analogs [1].

Stereoselective Synthesis of Complex Heterocycles

Capitalizing on the high regioselectivity (>95%) afforded by the C2-methyl group during nucleophilic ring-opening, this compound serves as a premium oxirane building block. It is the preferred starting material for synthetic chemists developing novel heterocyclic compounds and pharmaceutical intermediates where precise spatial arrangement is required [2].

High-Throughput Automated Analytical Workflows

Due to its exceptional solubility (≥20 mg/mL) in standard organic solvents like DMF and methyl acetate, this ester is ideal for integration into automated liquid handling systems. It allows for direct dilution and injection in high-throughput screening environments without the complex acidification and extraction steps required by salt-based comparators [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-14-2024
1.Collins, M.,Heagney, A.,Cordaro, F., et al. Methyl 3-[3/',4/'-(methylenedioxy)phenyl]-2-methyl glycidate: An ecstasy precursor seized in Sydney, Australia. J.Forensic Sci. 52(4), 898-903 (2016).

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